molecular formula C20H18ClN3O5S B3722427 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B3722427
M. Wt: 447.9 g/mol
InChI Key: UNEIADXOBNBOGV-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine and a suitable carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, while the pyrrolidine ring may enhance binding affinity. The chlorophenyl group can participate in hydrophobic interactions, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
  • 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,4-dimethoxybenzoate

Uniqueness

Compared to similar compounds, 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the pyrrolidine ring and the specific substitution pattern on the benzothiazole ring

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c21-14-5-7-15(8-6-14)24-12-13(11-18(24)25)20(26)29-10-9-22-19-16-3-1-2-4-17(16)30(27,28)23-19/h1-8,13H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEIADXOBNBOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)OCCN=C3C4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 3
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 4
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

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